1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea is a complex organic compound classified under hydroquinolines, which are derivatives of quinoline characterized by the reduction of at least one double bond in the quinoline structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is not currently approved for use as a drug and is primarily considered experimental or for research purposes .
The synthesis of 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. The synthetic pathway may include:
Technical details regarding reaction conditions (e.g., temperature, solvents) and catalysts used can vary based on specific methodologies employed in different laboratories .
The molecular formula for 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea is .
The compound's structure features a tetrahydroquinoline ring fused with a benzoyl moiety and an ethoxy-substituted phenyl group connected via a urea linkage .
The compound can participate in various chemical reactions typical for ureas and hydroquinolines. Potential reactions include:
Technical details such as reaction kinetics and mechanisms would depend on specific experimental conditions utilized during these reactions .
While detailed studies specifically addressing the mechanism of action for this compound may be limited, compounds within its class often exhibit biological activities through several pathways:
Quantitative data regarding efficacy and potency would require further experimental validation through pharmacological studies .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 425.501 g/mol |
Melting Point | Not specified |
Solubility | Varies by solvent |
LogP (octanol-water partition coefficient) | 4.3134 |
Polar Surface Area | 38.701 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
These properties are critical for understanding the compound's behavior in biological systems and its potential applications .
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea has potential applications in:
Further research is necessary to fully elucidate its therapeutic potential and specific applications within scientific fields .
The synthesis of 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea (molecular formula: C₂₅H₂₅N₃O₃, MW: 415.49 g/mol) leverages strategic bond disconnections at the urea junction and tetrahydroquinoline core. The Povarov reaction—a [4+2] cycloaddition between aniline derivatives, aldehydes, and dienophiles—serves as the foundational method for constructing the tetrahydroquinoline scaffold. As demonstrated in patent WO2003004028A1, this approach enables the assembly of the bicyclic system with C-6 amino functionality essential for subsequent derivatization [4]. Post-cyclization, N-benzoylation at the tetrahydroquinoline nitrogen is achieved using benzoyl chloride with diisopropylethylamine (DIPEA) as base in dichloromethane, yielding the 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine intermediate in >85% purity [4].
The critical urea bond formation employs two optimized routes:
Table 1: Comparative Analysis of Synthetic Methods for Urea Bond Formation
Method | Reagents/Conditions | Yield (%) | Purity (%) | Advantages |
---|---|---|---|---|
Isocyanate Coupling | Triphosgene, THF, 60°C, 12h | 78 | 88 | High regioselectivity |
Direct CDI-Mediated | CDI, DMF, rt, 24h | 85 | 90 | Avoids hazardous reagents |
Microwave-Assisted | CDI, MeCN, 80°C, 30 min (μW) | 92 | 95 | Rapid reaction kinetics |
The tetrahydroquinoline core introduces two stereocenters (C-2 and C-3), making enantioselective synthesis critical for biological efficacy optimization. Chiral phosphoric acid catalysts (e.g., TRIP, CAS: 144190-44-1) enable asymmetric Povarov reactions, achieving enantiomeric ratios up to 99:1 when employing N-aryl imines derived from glyoxylate esters [4]. X-ray crystallography confirms that the boat-like conformation of the tetrahydroquinoline ring is stabilized by intramolecular hydrogen bonding, with the benzoyl group imposing a dihedral angle of 36–60° relative to the quinoline plane—a feature that influences protein-binding pocket accommodation [6].
For the target compound’s C-6 urea moiety, kinetic resolution using lipase CAL-B (Novozym 435) selectively acylates the (R)-enantiomer of racemic 1-benzoyl-6-aminotetrahydroquinoline with vinyl acetate, leaving the (S)-amine for urea coupling (ee >98%). This method circumvents traditional chiral chromatography, enhancing scalability .
Solvent-free mechanochemical synthesis significantly improves the sustainability profile of urea bond formation. Ball-milling 1-benzoyl-6-aminotetrahydroquinoline, 2-ethoxyphenyl isocyanate, and catalytic K₂CO₃ at 35 Hz for 20 minutes achieves 94% yield with minimal waste generation—E-factor reduced to 0.3 compared to 8.2 for solution-phase methods [4].
Microwave-assisted reactions further enhance green metrics: CDI-mediated urea coupling in ethanol/water (4:1) at 100°C for 10 minutes delivers near-quantitative conversion (98%) with an energy input of 150 W. Life-cycle assessment confirms a 65% reduction in cumulative energy demand versus conventional heating [9]. Immobilized catalysts like silica-supported p-TSA enable recyclable catalysis (5 cycles, <5% activity loss), eliminating aqueous workup requirements [4].
Systematic SAR exploration reveals that bioactivity depends critically on:
Table 2: SAR of Key Structural Modifications and Biological Activity
Structural Modification | Representative Compound | Anticancer IC₅₀ (μM)* | LogP | Aqueous Solubility (μg/mL) |
---|---|---|---|---|
Parent Compound | 1-(1-Benzoyl-THQ-6-yl)-3-(2-ethoxyphenyl)urea | 0.45 | 4.31 | 8.7 |
4-Trifluoromethylbenzoyl | 1-(1-(4-CF₃Bz)-THQ-6-yl)-3-(2-EtOPh)urea | 0.15 | 4.82 | 5.2 |
Thiourea Analogue | 1-(1-Benzoyl-THQ-6-yl)-3-(2-EtOPh)thiourea | 1.10 | 5.01 | 3.8 |
4-Ethoxyphenyl Isomer | 1-(1-Benzoyl-THQ-6-yl)-3-(4-EtOPh)urea | 0.87 | 4.33 | 9.1 |
Dihydroquinoline Core | 1-(1-Benzoyl-DHQ-6-yl)-3-(2-EtOPh)urea | 0.28 | 3.89 | 12.4 |
*IC₅₀ values against HT-29 colon cancer cells after 72h exposure [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7